1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene
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Overview
Description
1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene: is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, Cl2, Br2, often in the presence of catalysts like FeCl3.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene involves its interaction with various molecular targets and pathways. The compound’s bulky tert-butyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
- 1,1’,1’'-[2,2-Bis(4-methylphenyl)ethane-1,1,1-triyl]tribenzene
- 1,1’,1’'-[2,2-Bis(4-ethylphenyl)ethane-1,1,1-triyl]tribenzene
- 1,1’,1’'-[2,2-Bis(4-isopropylphenyl)ethane-1,1,1-triyl]tribenzene
Comparison: Compared to these similar compounds, 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene is unique due to its larger tert-butyl groups, which provide greater steric hindrance and stability. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability .
Properties
CAS No. |
87655-67-2 |
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Molecular Formula |
C40H42 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C40H42/c1-38(2,3)32-26-22-30(23-27-32)37(31-24-28-33(29-25-31)39(4,5)6)40(34-16-10-7-11-17-34,35-18-12-8-13-19-35)36-20-14-9-15-21-36/h7-29,37H,1-6H3 |
InChI Key |
UNFQIXUHUMTGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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